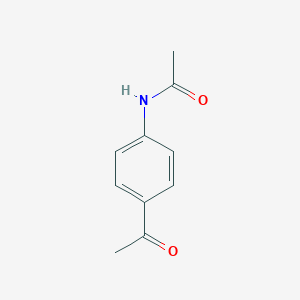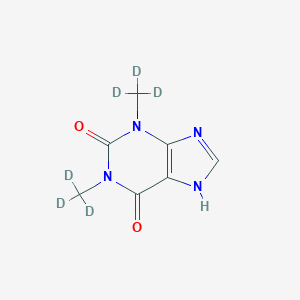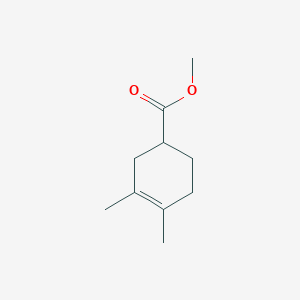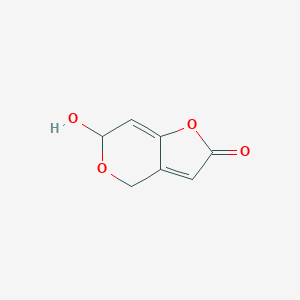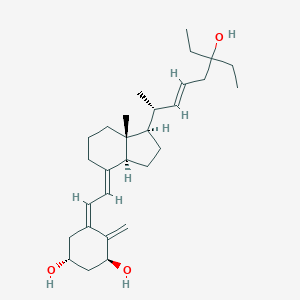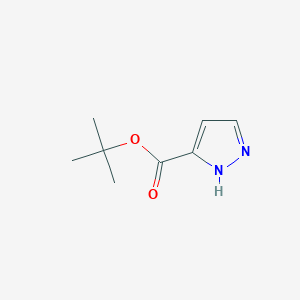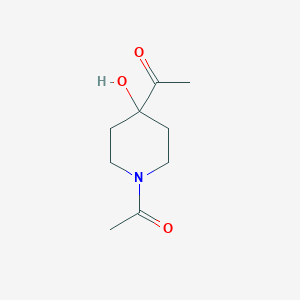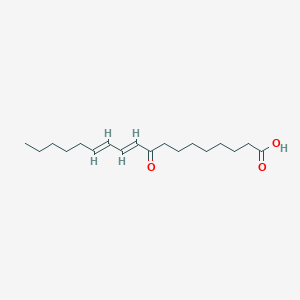
9-Oxo-10,12-octadecadienoic acid
Descripción general
Descripción
9-Oxo-10(E),12(E)-Octadecadienoic acid (9-oxoODA) is a natural agonist, abundant in tomatoes, that activates PPARα at 10-20 µM . It is produced from conjugated linoleic acid, which is also known to be a PPARα agonist . 9-oxoODA increases the expression of genes regulated by PPARα in primary mouse hepatocytes, altering lipid metabolism .
Molecular Structure Analysis
The molecular formula of 9-oxoODA is C18H30O3 . The formal name is 9-oxo-10E,12E-octadecadienoic acid . The SMILES representation is O=C(/C=C/C=C/CCCCC)CCCCCCCC(O)=O .Aplicaciones Científicas De Investigación
Agonist of PPARα
9-oxo ODA is a natural agonist, abundant in tomatoes, that activates PPARα at 10-20 µM . It is produced from conjugated linoleic acid, which is also known to be a PPARα agonist . PPARα is a key regulator of lipid metabolism, and its activation can lead to various beneficial effects such as improved lipid profile and reduced inflammation .
Altering Lipid Metabolism
9-oxo ODA increases the expression of genes regulated by PPARα in primary mouse hepatocytes, altering lipid metabolism . This suggests that 9-oxo ODA could potentially be used in the treatment of diseases related to lipid metabolism, such as obesity and cardiovascular disease .
Cytotoxic Activity Against Cancer Cells
9-oxo ODA exhibits cytotoxic activity against human ovarian cancer (HRA) cells . It induces apoptosis in these cells through the loss of mitochondrial membrane potential and the increase in caspase-3/7 activities . This suggests that 9-oxo ODA could potentially be used as a therapeutic agent in the treatment of ovarian cancer .
Induction of Apoptosis
9-oxo ODA induces apoptosis in HRA cells via the mitochondrial regulation pathway . The dissipation of mitochondrial membrane potential, release of cytochrome c from mitochondria to cytosol, down-regulation of Bcl-2, and up-regulation of Bax levels were also found in 9-oxo ODA-treated cells in a dose-dependent manner . This indicates that 9-oxo ODA could potentially be used to induce apoptosis in cancer cells .
Potential Use in Pharmaceutical Development
Given its various biological activities, 9-oxo ODA could potentially be used in the development of new pharmaceuticals . For example, drugs could be developed to harness its PPARα agonist activity and its ability to alter lipid metabolism .
Abundance in Tomatoes
9-oxo ODA is abundant in tomatoes . This suggests that consuming tomatoes could potentially provide health benefits related to the biological activities of 9-oxo ODA .
Mecanismo De Acción
Target of Action
The primary target of 9-Oxo-10,12-Octadecadienoic Acid (9-oxo ODA) is Peroxisome proliferator-activated receptor-alpha (PPARα) . PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism .
Mode of Action
9-oxo ODA acts as a natural agonist for PPARα . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 9-oxo ODA binds to PPARα and activates it . This activation leads to an increase in the expression of genes regulated by PPARα .
Biochemical Pathways
The activation of PPARα by 9-oxo ODA leads to alterations in lipid metabolism . Specifically, it increases the expression of genes regulated by PPARα in primary mouse hepatocytes, which are cells that play a key role in metabolic functions, including lipid metabolism .
Result of Action
The activation of PPARα by 9-oxo ODA has been shown to induce apoptosis in human ovarian cancer (HRA) cells . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells . The treatment of HRA cells with 9-oxo ODA resulted in intracellular DNA fragmentation, surface-exposure of phosphatidylserine in the outer cell membrane, increased caspase-3/7 activities, dissipation of mitochondrial membrane potential, release of cytochrome c from mitochondria to cytosol, down-regulation of Bcl-2, and up-regulation of Bax levels . These changes indicate that 9-oxo ODA induces apoptosis via the mitochondrial regulation pathway .
Action Environment
The action of 9-oxo ODA can be influenced by various environmental factors. For instance, its source, the eggplant (Solanum melongena), is a popular vegetable in Asia . The traditional use of eggplant, particularly its calyx, in folk remedies for common warts prompted the investigation of its cytotoxic activity against a human ovarian cancer cell line . .
Safety and Hazards
Propiedades
IUPAC Name |
(10E,12E)-9-oxooctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZSWWYKKLTDHU-SIGMCMEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347858 | |
| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-10,12-octadecadienoic acid | |
CAS RN |
54665-32-6, 54232-58-5 | |
| Record name | 9-Oxo-10,12-octadecadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054665326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 9-oxo-10,12-octadecadienoic acid?
A1: 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. [] PPARα is a transcription factor involved in regulating lipid metabolism, and its activation by 9-oxo-ODA leads to downstream effects such as decreased plasma and hepatic triglyceride levels. []
Q2: In what natural sources can 9-oxo-10,12-octadecadienoic acid be found?
A2: 9-oxo-10,12-octadecadienoic acid has been identified in various natural sources. It is present in fresh tomato fruits. [] Additionally, it is found in the fruiting bodies of the basidiomycete Gomphus floccosus. [] Researchers have also isolated it from the leaves of Glechoma hederacea L. and other plants belonging to the Labiatae family. []
Q3: How does the structure of 9-oxo-10,12-octadecadienoic acid relate to its activity as a PPARα agonist?
A3: While the exact structural features responsible for the PPARα agonist activity of 9-oxo-10,12-octadecadienoic acid haven't been fully elucidated in the provided research, it's interesting to note that its isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), exhibits even stronger PPARα activation in vitro. [] This suggests that the position of the oxo group within the octadecadienoic acid structure plays a role in its interaction with PPARα. Further research, including structure-activity relationship (SAR) studies, would be needed to confirm this and identify other crucial structural elements.
Q4: Are there any antifungal properties associated with 9-oxo-10,12-octadecadienoic acid?
A4: Yes, 9-oxo-10,12-octadecadienoic acid, along with two related oxylipins - (9S,10E,12Z)-9-hydroxy-10,12-octadecadienoic acid and (9E,11Z)-13-oxo-9,11-octadecadienoic acid - displayed antifungal activity against a range of plant pathogens. [] These included Colletotrichum species, Botrytis cinerea, Fusarium oxysporum, and Phomopsis species. Notably, Phomopsis species exhibited the highest sensitivity to these compounds. []
Q5: What analytical techniques are commonly employed to identify and quantify 9-oxo-10,12-octadecadienoic acid?
A5: Several analytical methods have been used to characterize 9-oxo-10,12-octadecadienoic acid. Gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify the compound in complex mixtures. [] High-performance liquid chromatography (HPLC) is another valuable technique, especially when coupled with chiral phases or mass spectrometry, to separate and identify different isomers and derivatives. [] Ultraviolet (UV) and infrared (IR) spectroscopy contribute to elucidating the chemical structure by providing information about functional groups present in the molecule. []
Q6: Beyond PPARα agonism and antifungal activity, are there any other potential applications of 9-oxo-10,12-octadecadienoic acid being explored?
A6: While the provided research primarily focuses on PPARα agonism and antifungal properties, the presence of 9-oxo-10,12-octadecadienoic acid in plants like Glechoma hederacea L., known for their traditional medicinal uses, hints at potential broader applications. [] Further research is needed to explore these possibilities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




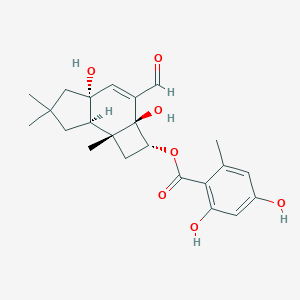


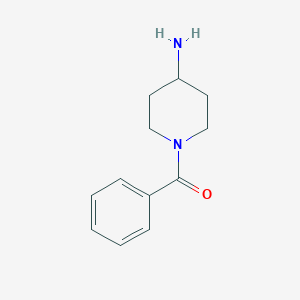
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)
